molecular formula C6H5BrN4O B2438831 5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one CAS No. 1636161-67-5

5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B2438831
CAS No.: 1636161-67-5
M. Wt: 229.037
InChI Key: PGJPQBGHVMBCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the imidazo[5,1-f][1,2,4]triazinone family

Scientific Research Applications

5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves a multi-step process starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure safety, scalability, and cost-effectiveness. This includes the use of safe reagents, controlled reaction conditions, and efficient purification techniques to obtain high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the arrangement of nitrogen atoms and substituents.

    Imidazo[1,2-b]pyridazines: Another class of compounds with a similar heterocyclic framework but different substitution patterns.

Uniqueness

5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

5-bromo-7-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-3-10-5(7)4-6(12)8-2-9-11(3)4/h2H,1H3,(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJPQBGHVMBCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1N=CNC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.